![molecular formula C10H11BrClN B11853803 Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]- CAS No. 156697-68-6](/img/structure/B11853803.png)
Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(bromomethyl)-1-(4-chlorobenzyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromomethyl group and a 4-chlorobenzyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-(4-chlorobenzyl)aziridine typically involves the reaction of 4-chlorobenzylamine with an appropriate bromomethylating agent. One common method is the reaction of 4-chlorobenzylamine with bromoacetaldehyde diethyl acetal in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the aziridine ring.
Industrial Production Methods
Industrial production of 2-(bromomethyl)-1-(4-chlorobenzyl)aziridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
2-(bromomethyl)-1-(4-chlorobenzyl)aziridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Ring-Opening Reactions: The strained aziridine ring can be opened by nucleophiles, resulting in the formation of linear amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Ring-Opening Reactions: Acidic or basic conditions can facilitate ring-opening. For example, treatment with hydrochloric acid or sodium hydroxide can lead to the formation of linear amines.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Substituted aziridines with various functional groups.
Ring-Opening Reactions: Linear amines with different substituents.
Oxidation and Reduction: Corresponding oxides or reduced amines.
科学研究应用
2-(bromomethyl)-1-(4-chlorobenzyl)aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(bromomethyl)-1-(4-chlorobenzyl)aziridine involves its reactivity due to the strained aziridine ring and the presence of reactive functional groups. The compound can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and biological applications.
相似化合物的比较
Similar Compounds
2-(bromomethyl)-1-benzylaziridine: Similar structure but lacks the 4-chloro substituent on the benzyl group.
2-(chloromethyl)-1-(4-chlorobenzyl)aziridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(4-chlorobenzyl)aziridine: Lacks the bromomethyl group, making it less reactive in certain nucleophilic substitution reactions.
Uniqueness
2-(bromomethyl)-1-(4-chlorobenzyl)aziridine is unique due to the combination of the bromomethyl and 4-chlorobenzyl groups, which confer specific reactivity and properties. The presence of the bromomethyl group enhances its reactivity in nucleophilic substitution reactions, while the 4-chlorobenzyl group provides additional steric and electronic effects that influence its behavior in chemical and biological systems.
属性
CAS 编号 |
156697-68-6 |
|---|---|
分子式 |
C10H11BrClN |
分子量 |
260.56 g/mol |
IUPAC 名称 |
2-(bromomethyl)-1-[(4-chlorophenyl)methyl]aziridine |
InChI |
InChI=1S/C10H11BrClN/c11-5-10-7-13(10)6-8-1-3-9(12)4-2-8/h1-4,10H,5-7H2 |
InChI 键 |
SGQHDNSRLLJRAO-UHFFFAOYSA-N |
规范 SMILES |
C1C(N1CC2=CC=C(C=C2)Cl)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


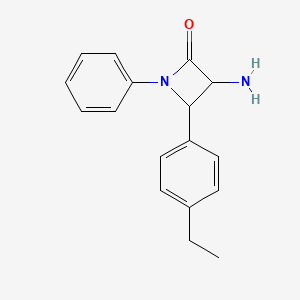
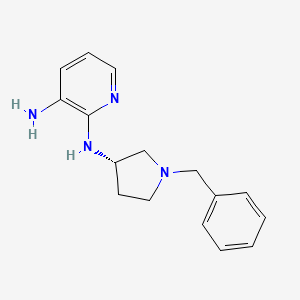
![2-(4-Chlorophenyl)-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11853730.png)
![4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B11853748.png)

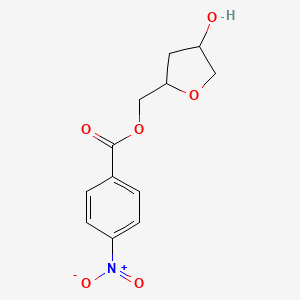
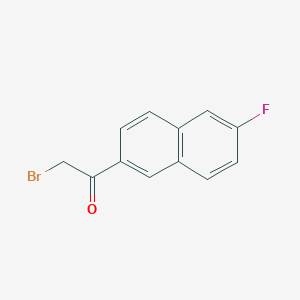


![4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline](/img/structure/B11853776.png)


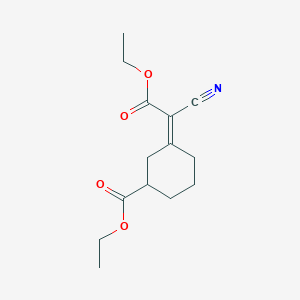
![5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one](/img/structure/B11853824.png)
